(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
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Overview
Description
(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine typically involves the reaction of 4-aminobenzylamine with thiadiazole derivatives. One common method includes the nitration of 4-hydroxyphenyl-1,2,3-thiadiazole followed by reduction to obtain the desired amine . The reaction conditions often involve the use of nitric acid in acetic acid, with temperature control to prevent excessive heat release .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction pathways with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like zinc and acetic acid.
Substitution: The amine group allows for nucleophilic substitution reactions, where the amine can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, acetic acid, isopropyl alcohol.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenylmethanamine derivatives.
Scientific Research Applications
(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine involves its interaction with biological targets such as enzymes and DNA. The compound can bind to DNA, potentially interfering with replication and transcription processes . Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
- 4-(1,2,3-Thiadiazol-4-yl)phenol
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Comparison: (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSCINFUBQNPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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